

# PD 145065: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PD 145065**

Cat. No.: **B1679108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of **PD 145065**, a potent, non-selective endothelin receptor antagonist. This document consolidates key data from scientific literature and presents it in a structured format to facilitate research and development efforts in fields related to endothelin signaling and associated pathologies.

## Core Chemical and Pharmacological Properties

**PD 145065** is a synthetic hexapeptide that acts as a competitive antagonist at both endothelin A (ETA) and endothelin B (ETB) receptors. Its structure includes the non-proteinogenic amino acid 5H-dibenzo[a,d]cycloheptene-5-glycine (Bhg).

## Chemical Structure and Properties

The chemical identity of **PD 145065** is the peptide with the sequence Ac-{D-Bhg}-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp-OH.[\[1\]](#)

Table 1: Physicochemical Properties of **PD 145065**

| Property          | Value                              | Source              |
|-------------------|------------------------------------|---------------------|
| Molecular Formula | C52H67N7O10                        | <a href="#">[2]</a> |
| Molecular Weight  | 950.13 g/mol                       | <a href="#">[2]</a> |
| CAS Number        | 153049-49-1                        |                     |
| Appearance        | Lyophilized solid                  | <a href="#">[2]</a> |
| Storage           | Store at -20°C, protect from light | <a href="#">[2]</a> |
| Purity            | ≥95% (HPLC)                        | <a href="#">[2]</a> |
| Peptide Content   | ≥75%                               | <a href="#">[2]</a> |

Note: Specific data on melting point and solubility were not available in the reviewed literature. It is supplied as a lyophilized powder and should be stored protected from light.

## Pharmacological Properties

**PD 145065** is characterized by its high potency and lack of selectivity for the two major endothelin receptor subtypes, ETA and ETB.

Table 2: Pharmacological Activity of **PD 145065**

| Parameter | Receptor | Species/Tissue                                             | Value  | Source |
|-----------|----------|------------------------------------------------------------|--------|--------|
| IC50      | ETA      | Rabbit renal artery vascular smooth muscle cells           | 4.0 nM | [3]    |
| IC50      | ETB      | Rat cerebellum                                             | 15 nM  | [3]    |
| pA2       | ETA      | Rabbit femoral artery (ET-1 induced vasoconstriction)      | 6.9    | [3]    |
| pA2       | ETB      | Rabbit pulmonary artery (SRTX-6c induced vasoconstriction) | 7.1    | [3]    |

## Mechanism of Action and Signaling Pathway

Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors (GPCRs), ETA and ETB. **PD 145065** competitively antagonizes the binding of endothelins to these receptors, thereby inhibiting their downstream signaling cascades.

Activation of ETA receptors, primarily located on vascular smooth muscle cells, leads to vasoconstriction. ETB receptors are found on both endothelial and smooth muscle cells. On endothelial cells, their activation mediates vasodilation via the release of nitric oxide and prostacyclin, and they are also involved in the clearance of circulating endothelin. On smooth muscle cells, ETB receptors can also mediate vasoconstriction.

The binding of endothelin to its receptors typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The sustained elevation of intracellular Ca2+, along with the activation of protein kinase C

(PKC) by DAG, contributes to the physiological responses, including vasoconstriction and cell proliferation.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antagonism of renal and systemic responses to endothelin-1 infusion with PD 145065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ET Antagonist PD 145065 | Sigma-Aldrich [sigmaaldrich.com]
- 3. In vitro and in vivo studies with a series of hexapeptide endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PD 145065: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679108#pd-145065-chemical-structure-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)